molecular formula C50H74N16O10 B045082 Histamine-releasing peptide CAS No. 123496-28-6

Histamine-releasing peptide

Katalognummer B045082
CAS-Nummer: 123496-28-6
Molekulargewicht: 1059.2 g/mol
InChI-Schlüssel: KLNGALQMFAURPH-NOQNJSOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histamine-releasing peptide (HRP) is a substance that stimulates the release of histamine, a compound involved in local immune responses and acting as a neurotransmitter . HRP has been found to interact with a subset of immunoglobulins, and peptides or recombinant proteins that block these interactions have emerged as promising anti-allergic therapeutics .


Synthesis Analysis

Histamine is synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine . The HDC polypeptide length and the location where it performs its activity in the cell are key factors in the physiology of histamine-producing cells .


Molecular Structure Analysis

The crystal structure of the human histamine H1 receptor (H1R) has been determined in complex with its inverse agonist doxepin, a first-generation antihistamine . Doxepin sits deeply inside the ligand-binding pocket and predominantly interacts with residues highly conserved among other aminergic receptors .


Chemical Reactions Analysis

An IgE-dependent histamine-releasing factor (HRF) was recently shown to interact with a subset of immunoglobulins . This interaction can be blocked by peptides or recombinant proteins, which have emerged as promising anti-allergic therapeutics .

Wissenschaftliche Forschungsanwendungen

  • Connective Tissue Activation : A form of human histamine-releasing factor is structurally and functionally related to connective tissue activating peptide-III, impacting fibroblast cultures for mitogenesis and extracellular matrix formation (Baeza et al., 1990).

  • Allergen-Antibody Triggering Mechanisms : Certain polypeptides can induce histamine release from rat mast cells, offering insights into allergen-antibody interactions (Jasani et al., 1979).

  • Cranial Vasoregulation and Neurogenic Inflammation : Substance P and calcitonin gene-related peptide stimulate histamine release from dura mater mast cells, potentially affecting cranial blood flow and inflammation (Ottosson & Edvinsson, 1997).

  • Clinical Application Potential : The role of the N-terminal arginine in histamine-releasing activity of substance P and bradykinin-related peptides suggests clinical utility by modifying this residue (Devillier et al., 1989).

  • Delayed Inflammation : Acid proteases can generate HRPs in mammalian plasmas, which may play a role in delayed inflammatory responses (Carraway et al., 1989).

  • Histamine Release Mechanisms : A synthetic peptide intermediate demonstrated potent, non-cytolytic histamine release from rat mast cells, indicating specific structural requirements for this activity (Roy et al., 1980).

  • Receptor Activation in Basophils : fMet peptides trigger histamine release from basophils through specific receptor activation, akin to C5a-mediated release, highlighting differences in leukocyte capacity and pharmacologic effects (Siraganian & Hook, 1977).

  • Mast Cell Degranulation : Human parotid saliva contains HRPs that induce mast cell degranulation, effective at certain dosages (Sugiyama et al., 1985).

  • Anti-Allergic Therapeutic Targets : Blocking histamine-releasing factor interactions with IgE is a promising approach for treating allergies, asthma, and food allergies (Kawakami et al., 2019).

  • Rat Mast Cell Research : Peptides like Substance P and kallidin are highly active in histamine release from rat mast cells, suggesting specific receptor types involved in this process (Devillier et al., 1985).

Safety And Hazards

Histamine can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

There is growing interest in the development of peptides as therapeutics . Technological advancements, including the modifications of peptides to produce artificial peptide variants that could overcome pharmacodynamic weaknesses and have improved stability, have led to the rapid development of therapeutic peptides . The introduction of peptide modifications such as synthesis of D-amino acids, incorporation of chemical groups, nanocarriers, and cyclic peptides have also led to an improvement of bioavailability of peptides .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNGALQMFAURPH-NOQNJSOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154024
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Histamine-releasing peptide

CAS RN

123496-28-6
Record name Histamine-releasing peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histamine-releasing peptide
Reactant of Route 2
Histamine-releasing peptide
Reactant of Route 3
Histamine-releasing peptide
Reactant of Route 4
Histamine-releasing peptide
Reactant of Route 5
Histamine-releasing peptide
Reactant of Route 6
Histamine-releasing peptide

Citations

For This Compound
131
Citations
DE Cochrane, RE Carraway, RS Feldberg, W Boucher… - Peptides, 1993 - Elsevier
Media conditioned by compound 48 80 - stimulated rat mast cells generated immunoreactive histamine-releasing peptide (HRP) when incubated at physiological pH with bovine serum …
Number of citations: 38 www.sciencedirect.com
DE Cochrane, RE Carraway, LA Miller… - Biochemical …, 2003 - Elsevier
… There it encounters proteases released from mast cells and invading leukocytes which earlier work has shown can act on albumin to liberate the peptide, histamine releasing peptide (…
Number of citations: 8 www.sciencedirect.com
K SUGIYAMA, T OGINO, K OGATA - The Japanese Journal of …, 1989 - jstage.jst.go.jp
… We report here the isolation of a histamine releasing peptide, P-1, obtained after pepsin treatment of human serum al bumin (HSA) and the determination of the amino acid sequence of …
Number of citations: 11 www.jstage.jst.go.jp
H Inagaki, M Akagi, HT Imai, RW Taylor… - Archives of Biochemistry …, 2008 - Elsevier
… In this study, we identified a novel histamine-releasing peptide, pilosulin 5, from a species of the Australian ant genus Myrmecia. Tandem mass analysis indicated that pilosulin 5 is …
Number of citations: 36 www.sciencedirect.com
J Jalaei, M Fazeli, H Rajaian… - Asian Pacific Journal of …, 2016 - Elsevier
… Following further analytical RP-HPLC analysis of samples from each of these fractions, a histamine-releasing peptide of novel primary structure was found in the fraction FH-1, therefore, …
Number of citations: 3 www.sciencedirect.com
RE Carraway, DE Cochrane, W Boucher… - Journal of immunology …, 1989 - journals.aai.org
The acid proteases, pepsin, rennin and cathepsin D, were shown to generate mast cell histamine releasing peptides (HRP) when incubated with the albumin fraction of mammalian …
Number of citations: 28 journals.aai.org
T Chen, CN Reid, B Walker, M Zhou, C Shaw - … and biophysical research …, 2005 - Elsevier
… Here, we report the primary structure of a prototype histamine-releasing peptide isolated … (NCBI), with the exception of histamine-releasing peptide II from the venom of the Oriental …
Number of citations: 21 www.sciencedirect.com
K Sugiyama, S Miyoshi, H Furuta - Japanese Journal of Oral Biology, 1985 - jstage.jst.go.jp
Materials and Methods A histamine-releasing peptide, FA from human parotid saliva, was prepared as described previously1). Responses in vascular permeability were estimated by …
Number of citations: 6 www.jstage.jst.go.jp
A Sydbom, L Terenius - Agents and actions, 1985 - Springer
The basic opioid peptide dynorphin was tested for histamine-releasing activity on peritoneal rat mast cells. Dynorphin was found to induce a dose-dependent histamine release from the …
Number of citations: 33 link.springer.com
DE Cochrane, W Boucher, RE Carraway - Agents and Actions, 1992 - Springer
… Recently, we isolated and identified a neurotensinrelated, histamine-releasing peptide (HRP) that is formed from serum albumin by the action of acid proteases such as cathepsin D and …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.